molecular formula C14H12ClNO5S B3705354 3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid

3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B3705354
M. Wt: 341.8 g/mol
InChI Key: UKOIUDWMCVKNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C13H10ClNO4S It is characterized by the presence of a chlorophenyl group, a sulfonamide group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2-chlorobenzenesulfonamide with 4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Chlorophenyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(2-Chlorophenyl)sulfamoyl]-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chlorophenyl and methoxybenzoic acid moieties may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid
  • 2-Chloro-4-[(2-chlorophenyl)sulfamoyl]benzoic acid

Comparison: Compared to similar compounds, 3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific biological targets .

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c1-21-12-7-6-9(14(17)18)8-13(12)22(19,20)16-11-5-3-2-4-10(11)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOIUDWMCVKNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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